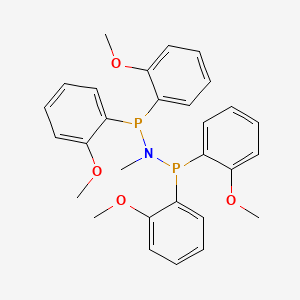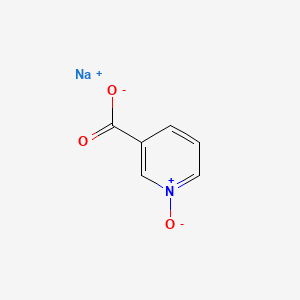
Nicotinic acid oxide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C6H4NNaO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with sodium hypochlorite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of sodium 1-oxidopyridin-1-ium-3-carboxylate may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium 1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This mechanism underlies its antimicrobial properties. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-oxidopyridin-1-ium-3-carboxylate can be compared with other similar compounds, such as:
Pyrithione sodium: Known for its antifungal and antibacterial properties.
2-oxidopyridin-1-ium-3-carboxylate: Shares a similar structure but differs in its specific applications and reactivity.
Bis(2-oxidopyridin-1-ium-3-carboxylato-κ2O,O’)-(phenantroline-κN,N’) manganese(II): A complex with unique crystallographic properties and potential biological activities.
These comparisons highlight the unique structural features and diverse applications of sodium 1-oxidopyridin-1-ium-3-carboxylate in various scientific fields.
Eigenschaften
CAS-Nummer |
40950-89-8 |
|---|---|
Molekularformel |
C6H4NNaO3 |
Molekulargewicht |
161.09 g/mol |
IUPAC-Name |
sodium;1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LXFVSEQNECEJQB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



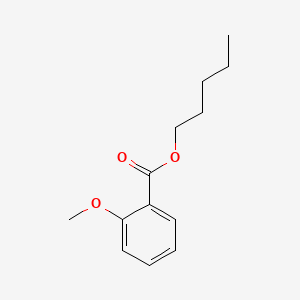
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
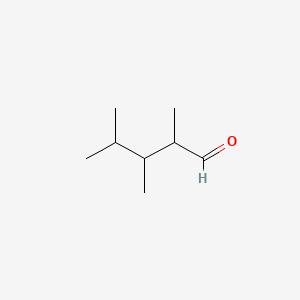
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

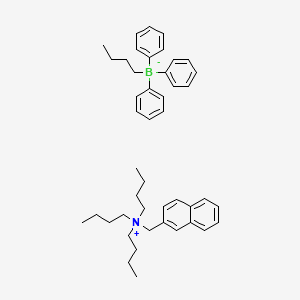
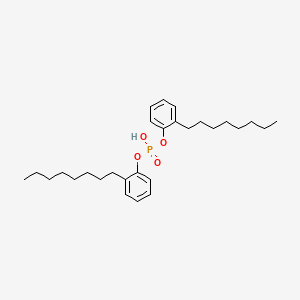
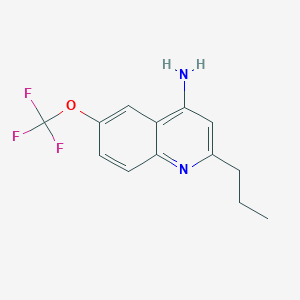
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

